

# Technical Support Center: Improving the Hydrolytic Stability of Polyurethanes

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## Compound of Interest

Compound Name: 1,3-  
Bis(isocyanatomethyl)cyclohexane

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This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and experimental protocols to enhance the hydrolytic stability of polyurethanes (PUs).

## Section 1: Frequently Asked Questions (FAQs)

Q1: What is polyurethane hydrolysis and why is it a concern?

A1: Polyurethane hydrolysis is a chemical reaction in which water molecules break down the polymer chains.<sup>[1][2]</sup> This degradation leads to a reduction in the material's molecular weight and a significant loss of mechanical properties, such as strength and elasticity, potentially causing product failure.<sup>[1][3][4]</sup> This is a critical concern for devices and materials intended for use in humid environments or in contact with aqueous solutions.<sup>[5]</sup>

Q2: Which chemical bonds in a polyurethane are most susceptible to hydrolysis?

A2: The susceptibility of different chemical bonds to hydrolysis generally follows this order: ester << urea < urethane.<sup>[5]</sup> The ester linkages found in polyester-based polyurethanes are particularly vulnerable to attack by water.<sup>[3][5]</sup> While more resistant, the urethane and urea linkages can also undergo hydrolysis under certain conditions, especially at elevated temperatures or in the presence of acids or bases.<sup>[1][5]</sup> Conversely, the ether linkages in polyether-based polyurethanes are highly resistant to hydrolysis.<sup>[5]</sup>

Q3: What are the primary strategies to improve the hydrolytic stability of a polyurethane formulation?

A3: The three main strategies are:

- **Component Selection:** Choosing the right polyol and isocyanate is the most effective approach. Polyether, polycarbonate, and certain specialty polyester polyols offer inherently better stability than standard polyester polyols.[5][6][7] Aliphatic isocyanates generally provide better resistance than aromatic ones.[5]
- **Incorporate Additives:** Adding anti-hydrolysis agents, such as carbodiimides, can significantly extend the service life of PUs, especially polyester-based systems.[1][8][9]
- **Control Crosslinking:** In some systems, increasing the crosslink density can reduce water penetration and improve stability.[3]

Q4: Which type of polyol offers the best hydrolytic stability?

A4: Polyether polyols, such as polytetramethylene ether glycol (PTMEG), are considered the premier choice for applications requiring high hydrolytic stability.[6][7] Their ether backbones are inherently resistant to hydrolysis.[5] Polycarbonate diols also offer excellent hydrolytic stability, superior to that of polyester polyols.[6] While standard polyester polyols are susceptible to hydrolysis, specialty variants like polycaprolactone polyols and those based on 2-Methyl-1,3-propanediol (MPO) show enhanced resistance.[7][10]

Q5: How does the isocyanate structure affect hydrolytic stability?

A5: The isocyanate structure has a notable impact on hydrolytic stability. Polyurethanes made with aliphatic isocyanates, such as 4,4'-methylene dicyclohexyl diisocyanate (H12MDI), are nearly always the most hydrolytically stable.[5] Among aromatic isocyanates, those based on 4,4'-methylene diphenyl diisocyanate (MDI) are more resistant to hydrolysis than those based on methyl phenylene diisocyanate (TDI).[5][11]

Q6: What are anti-hydrolysis agents and how do they work?

A6: Anti-hydrolysis agents are additives that protect polymers from degradation caused by water.[12] A common type, carbodiimides, works by scavenging the acidic byproducts that are

generated during the initial hydrolysis of ester groups.[3] This neutralization prevents the acid from auto-catalyzing further, rapid degradation of the polymer chain, thereby extending the material's lifespan.[3][6] These agents can be added directly to the polyester polyol before polyurethane synthesis.[8][9]

Q7: How can I test the hydrolytic stability of my polyurethane product?

A7: The hydrolytic stability is typically evaluated through accelerated aging tests.[1] These tests involve immersing polyurethane samples in water, often at elevated temperatures (e.g., 70°C or 90°C), for a predetermined period.[1][13] The degradation is quantified by measuring the change in mechanical properties (like tensile strength and tear resistance), mass, or molecular weight before and after exposure.[4][5][14] Standardized tests like the ISO "Jungle Test" are also used, which involve exposure to high heat and humidity.[15]

## Section 2: Troubleshooting Guide

Problem: My polyester-based polyurethane is showing premature cracking and loss of strength.

- Possible Cause: This is a classic sign of hydrolytic degradation of the ester linkages in the polymer backbone, likely accelerated by exposure to humidity and/or heat.[1][16] The acidic byproducts from the initial hydrolysis can catalyze further breakdown.[6]
- Solutions:
  - Incorporate an Anti-Hydrolysis Additive: This is often the most direct solution. Adding a carbodiimide-based stabilizer (e.g., Stabaxol®) can effectively neutralize acidic byproducts and slow degradation.[8][17]
  - Switch to a More Stable Polyol: If feasible, reformulate using a polyol with better inherent stability. The best options are polyether polyols (PTMEG) or polycarbonate diols.[6][7] If polyester properties are required, consider a specialty polyester like a polycaprolactone or an MPO-based polyester polyol, which offer improved hydrolysis resistance.[7][10]
  - Change the Isocyanate: Replacing an aromatic isocyanate like TDI with MDI or, for maximum stability, an aliphatic isocyanate like H12MDI, will improve performance.[5][11]

Problem: I need the specific mechanical and thermal properties of a polyester PU, but must improve its longevity in an aqueous environment.

- Possible Cause: You are facing the fundamental trade-off between the high performance of polyester PUs and their inherent susceptibility to hydrolysis.[\[10\]](#)
- Solutions:
  - Use a Specialty Polyester Polyol: Formulate with a polyester polyol designed for hydrolytic stability. MPO-based polyester polyols, for example, provide steric shielding to the ester linkage, which significantly slows down water-induced degradation while maintaining desirable polyester characteristics.[\[10\]](#)
  - Optimize with Anti-Hydrolysis Agents: This is a key strategy. Perform a ladder study to determine the optimal concentration of an anti-hydrolysis agent. This can provide a significant improvement without altering the base polymer structure.[\[9\]](#)
  - Blend Polyols: Consider creating a formulation that blends your current polyester polyol with a more stable polyol, such as a polycarbonate or polyether polyol. This can provide a balance of properties and improved stability.

Problem: My polyether-based polyurethane is degrading, even though it's supposed to be hydrolytically stable.

- Possible Cause: While the ether linkage itself is very stable against hydrolysis, degradation can still occur.[\[5\]](#) The urethane linkages can be hydrolyzed under severe conditions (e.g., high temperatures).[\[14\]](#) Alternatively, the degradation may not be hydrolytic; polyether-based PUs can be susceptible to thermo-oxidative degradation.[\[6\]](#)[\[7\]](#)
- Solutions:
  - Verify the Degradation Mechanism: Use analytical techniques like Fourier-transform infrared spectroscopy (FTIR) to identify chemical changes. Hydrolysis will show a decrease in urethane linkage peaks, while oxidation will show the formation of carbonyls or hydroperoxides.

- **Assess Environmental Stressors:** The combination of heat, humidity, and mechanical stress can still degrade even stable PUs. Ensure the material is not being used beyond its specified temperature limits.
- **Incorporate Antioxidants:** If oxidative degradation is suspected, the addition of an antioxidant package to the formulation can improve the material's stability.

## Section 3: Data Presentation & Experimental Protocols

### Data Presentation

Table 1: Qualitative Comparison of Hydrolytic Stability by Polyol Type

Polyol Type	Relative Hydrolytic Stability	Key Characteristics
Polyether (e.g., PTMEG)	Excellent	Premier choice for wet environments and medical implants; ether linkage is highly resistant to hydrolysis. [5][6]
Polycarbonate	Very Good	Significantly more stable than polyesters; a high-performance option.[6]
Polycaprolactone	Good	An ester-based polyol with enhanced hydrolytic stability compared to standard polyesters.[6][7]
Specialty Polyester (e.g., MPO-based)	Good	Steric hindrance of the ester group improves stability while retaining polyester properties. [10]
Standard Polyester (e.g., Adipate-based)	Poor	Ester linkages are highly susceptible to hydrolysis, which can be autocatalytic.[6] [7]

Table 2: Impact of Isocyanate Type on Hydrolytic Stability

Isocyanate Type	Relative Hydrolytic Stability	Decomposition Temp. in Water*	Key Characteristics
Aliphatic (H12MDI)	Excellent	~218-220°C	Generally provides the best resistance to hydrolysis among common isocyanates. [5]
Aromatic (MDI)	Good	~237°C	Offers better stability than other aromatic isocyanates like TDI. [5][11]
Aliphatic (IPDI, HDI)	Good	~218-220°C	Good hydrolytic stability, superior to TDI.[11]
Aromatic (TDI)	Fair	~199°C	Generally the most susceptible to hydrolysis among the isocyanates listed.[5] [11]

\*Data from studies of PU decomposition in a subcritical water medium.[11] This indicates the relative bond stability under hydrolytic stress.

## Experimental Protocols

### Protocol 1: Accelerated Hydrolysis Testing via Water Immersion

Objective: To evaluate the hydrolytic stability of polyurethane samples by measuring property changes after immersion in heated water.

Materials:

- Polyurethane test specimens (e.g., "dog-bone" shape for tensile testing per ASTM D638).
- Deionized (DI) water.

- Temperature-controlled water bath or oven.
- Sealed, inert containers (e.g., glass or stainless steel).
- Lint-free cloths.
- Calipers and analytical balance.

#### Methodology:

- **Sample Preparation:** Prepare at least five replicate specimens for each time point and for the baseline (T=0) control group.
- **Initial Characterization (T=0):** Measure and record the initial properties of the control group specimens. This includes mass, dimensions, and mechanical properties (see Protocol 2).
- **Immersion:** Place the remaining sets of specimens into sealed containers filled with DI water. Ensure specimens are fully submerged and not touching each other.
- **Accelerated Aging:** Place the sealed containers into a water bath or oven set to the desired temperature (e.g.,  $70^{\circ}\text{C} \pm 2^{\circ}\text{C}$ ). Common test durations are 1, 2, 4, 8, and 12 weeks.[\[1\]](#)
- **Sample Retrieval:** At each designated time point, remove one set of specimens from the aging environment.
- **Drying and Conditioning:** Gently blot the surface of the retrieved specimens with a lint-free cloth. Allow them to recondition at standard laboratory conditions ( $23^{\circ}\text{C} \pm 2^{\circ}\text{C}$ ,  $50\% \pm 5\%$  RH) for 24 hours before testing.[\[15\]](#)
- **Final Characterization:** Measure and record the final mass, dimensions, and mechanical properties of the aged specimens.
- **Data Analysis:** Calculate the percentage change in properties (e.g., tensile strength retention) compared to the T=0 control group. Plot the property retention versus time to visualize the rate of degradation.

#### Protocol 2: Evaluation of Hydrolytic Degradation using Tensile Strength Measurement



Objective: To quantify the effect of hydrolysis on the mechanical integrity of polyurethane by measuring tensile strength retention.

Apparatus:

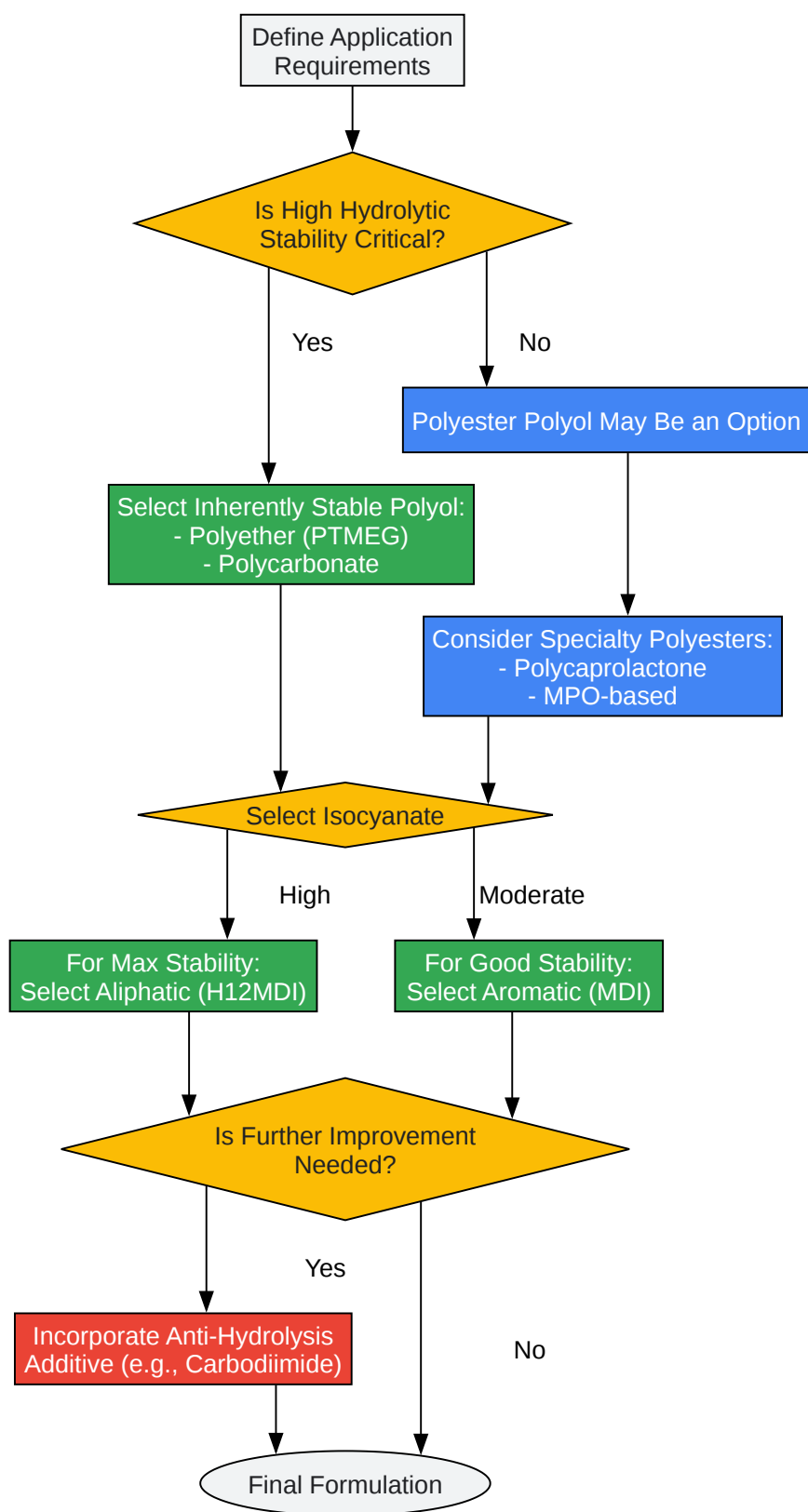
- Universal Testing Machine (UTM) with appropriate load cell and grips.
- Extensometer (if strain measurement is required).
- Test specimens from Protocol 1 (both T=0 and aged samples).

Methodology:

- Conditioning: Ensure all specimens (both control and aged) have been conditioned as described in Protocol 1, Step 6.
- Machine Setup: Configure the UTM according to the parameters specified in a relevant standard, such as ASTM D638 ("Standard Test Method for Tensile Properties of Plastics"). Set the appropriate crosshead speed.
- Specimen Mounting: Secure a specimen in the grips of the UTM, ensuring it is aligned with the pull direction. Attach the extensometer if used.
- Testing: Initiate the test. The UTM will pull the specimen at a constant speed until it fractures. Record the maximum force (load) and elongation.
- Calculation:
  - Calculate the tensile strength for each specimen:
    - $\text{Tensile Strength (MPa)} = \text{Maximum Load (N)} / \text{Initial Cross-Sectional Area (mm}^2\text{)}$
  - Calculate the average tensile strength for each group (T=0 and each aging time point).
- Data Analysis:
  - Calculate the percentage of tensile strength retention for each aged group:

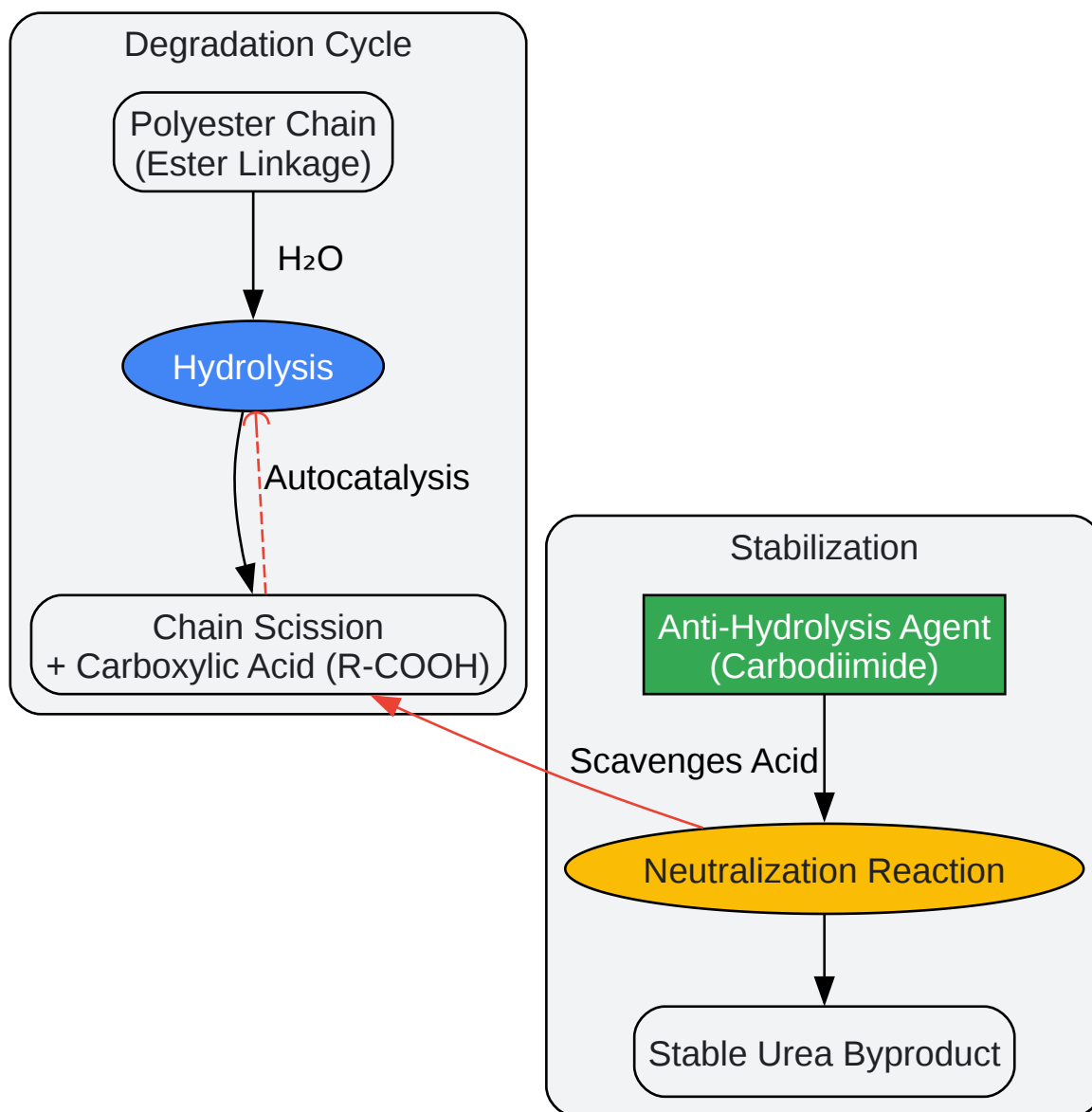
- % Retention = (Average Aged Tensile Strength / Average T=0 Tensile Strength) x 100
- A lower percentage retention indicates poorer hydrolytic stability.

## Section 4: Visual Guides



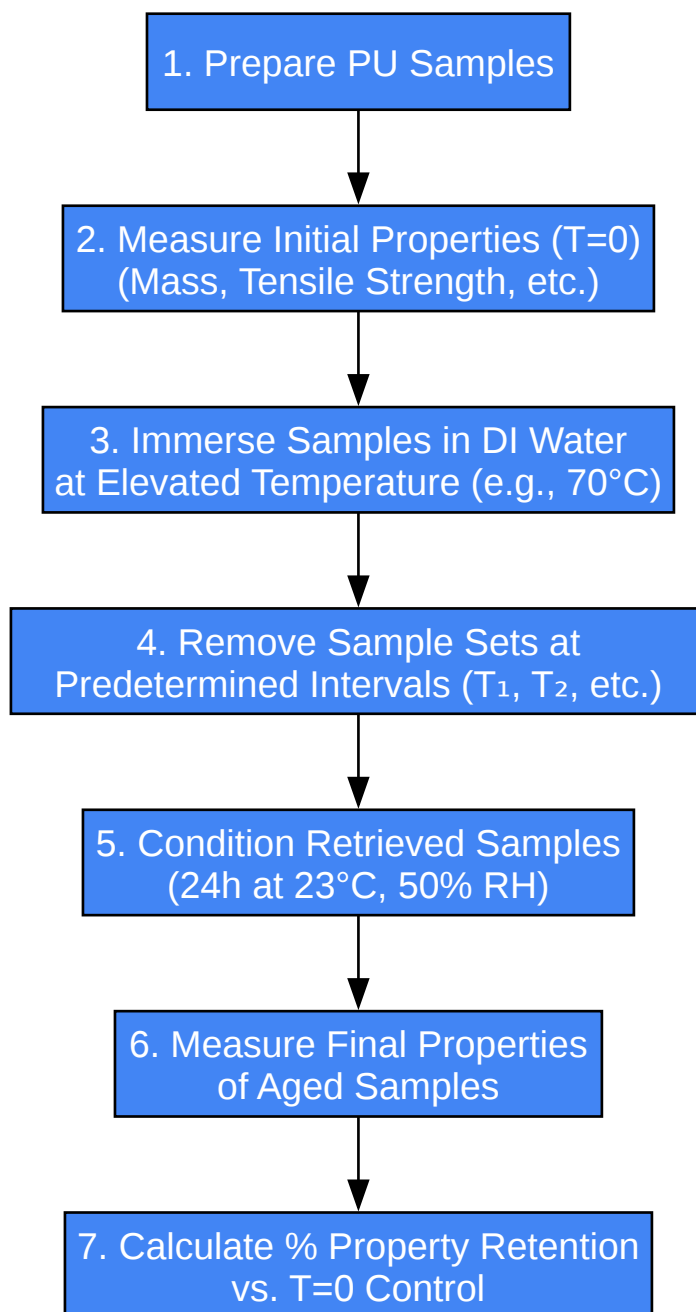
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Caption: Logical workflow for selecting a hydrolytically stable polyurethane formulation.



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Caption: Mechanism of polyester hydrolysis and stabilization by an anti-hydrolysis agent.



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Caption: Experimental workflow for accelerated hydrolysis testing and property evaluation.

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